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Compound of Interest

Compound Name: Europium selenide

Cat. No.: B083063

A Comparative Guide to EuLnCuSes and its Isostructural Sulfide Counterparts

This guide provides a detailed comparison of the structural, optical, magnetic, and thermal
properties of the quaternary selenide family EuLnCuSes with their isostructural sulfide
analogues, EuLNCuSs. The information is compiled from experimental data reported in peer-
reviewed scientific literature, aimed at researchers and materials scientists.

Synthesis and Crystal Growth

The primary method for synthesizing polycrystalline samples of both EuLnCuSes and
EuLnCusSs is through solid-state reactions in evacuated quartz ampoules.[1][2][3] High-purity
elemental precursors (Eu, Ln, Cu, and Se or S) are mixed in stoichiometric amounts. The
mixture is then slowly heated to high temperatures, typically in the range of 970-1273 K, and
held for an extended period to ensure homogeneity.[2][3][4] Annealing steps at intermediate
temperatures are often included. For the growth of single crystals, a chemical vapor transport
method using a flux, such as cesium iodide (Csl) or cesium bromide (CsBr), has been
successfully employed.[5][6]
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Structural Properties

Both EuLnCuSes and EuLnCuSs series exhibit a fascinating structural evolution dependent on
the ionic radius of the lanthanide (Ln3*) ion. As the ionic radius of Ln3* decreases across the
lanthanide series, a morphotropic phase transition occurs, leading to an increase in the
symmetry of the crystal structure.[1][7] These compounds crystallize in three main
orthorhombic structure types.[8]

o BazMnSs type (Space Group: Pnma): Typically observed for the largest lanthanide ions like
La.[1][9]

o Eu2CuSs type (Space Group: Pnma): Found for intermediate-sized lanthanides such as Sm,
Gd, Tb, Dy, and Ho.[1][2][9]

o KZrCuSs type (Space Group: Cmcm): Adopted by the smallest lanthanide ions like Tm, Yb,
and Lu.[1][4][9]

This structural progression is driven by the decreasing distortion in the (LnCuXs) layers (where
Xis Se or S) as the Ln3* ionic radius shrinks.[7][9]
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Table 1: Comparison of Crystallographic Data for Selected EuLnCuSes and EuLnCuSs

Compounds
Compo Structur Space
- - a (A) b (A) ¢ (A) V(AY)  Ref
und e Type Group
EuLaCu Ba2MnS
Pnma 11.02 4.19 13.62 628.2 [1]
Ses 3
EuSmCu
s Eu2CuSs Pnma 10.7570 41112 13.3778 591.8 [2]
es
EuGdCu
s Eu2CuSs Pnma 10.70 4.09 13.31 580.4 [1]
es
EuErCusS
KZrCusSs cmcm 4.0555 13.3570 10.4602 566.6 [2][4]
es
EuTmCu
< KZrCuSs  Cmcm 4.03 13.29 10.39 556.5 [1]
es
EuErCuS
Euz2CuSs Pnma 10.1005 3.9126 12.8480 507.7 [4]
3
| EuGACuSs | KZrCuSs |Cmem | - |- | - |- |[2] |

Optical and Electronic Properties

The EuLnCuSes compounds are p-type semiconductors.[10] Their optical properties are

primarily determined by the 4f-5d electronic transitions of the Eu?* ion.[8] The direct optical

band gaps (E_g) for the EuLnCuSes series generally range from 1.58 eV to 2.09 eV.[1][2] A

general trend of an increasing band gap is observed as the lanthanide becomes heavier (and

smaller).[2][11] The isostructural sulfides tend to have slightly larger band gaps; for example,
the optical band gap of EUErCuSs is 1.934 eV, compared to 1.79 eV for EUErCuSes.[2][4]

Table 2: Comparison of Optical Band Gaps (E_g)
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Compound Direct E_g (eV) Ref
EuNdCuSes 1.58 [2]
EuSmCuSes 1.58 [2]
EuGdCuSes 1.72 [2]
EuErCuSes 1.79 [2]
EuTmCuSes 2.02 [11]
EuYbCuSes 1.87 [1]
EuLuCuSes 2.09 [1]

| EUErCuSs | 1.934 |[4] |

Magnetic Properties

The presence of two magnetic sublattices, arising from the Eu2* and the magnetic Ln3* ions
(e.qg., Gd, Th, Dy, Ho, Er), leads to complex magnetic behavior. Most compounds in both the
selenide and sulfide series exhibit transitions to a magnetically ordered state at cryogenic
temperatures.

o Ferrimagnetism: Compounds with Ln = Gd, Tb, Dy, Ho, Er, and Tm are generally
ferrimagnetic, with transition temperatures (T_C) ranging from 4.7 K to 6.3 K for the
selenides.[1][9] For example, EUErCuSes and EUErCuSs show ferrimagnetic transitions at
4.7 K and 4.8 K, respectively.[2][4] This arises from the anticollinear alignment of the
magnetic moments of the Eu?* and Ln3* sublattices.[11]

e Ferromagnetism: For compounds with Ln = Pr and Nd, where the magnetic moment of the
Ln3* ion is significantly smaller than that of Eu?*, ferromagnetic transitions are observed at
lower temperatures (around 2.5 K to 3.1 K).[2][12]

Above the transition temperature, these materials behave as paramagnets.[2]

Table 3: Comparison of Magnetic Properties
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Transition Temp.

Compound Magnetic Behavior Ref
(T_C) (K)

EuNdCuSes Ferromagnetic ~3.0 [12]
EuPrCuSes Ferromagnetic ~2.5 [12]
EuGdCuSes Ferrimagnetic

EuTbCuSes Ferrimagnetic 6.3 [1]
EuHoCuSes Ferrimagnetic 4.8 [1]
EuErCuSes Ferrimagnetic 4.7 [2]
EuNdCuSs Ferromagnetic 3.1 [2]
EuSmCuSs Ferromagnetic 3.1 [2]
EuGdCuSs Ferrimagnetic 5.2 [2]

| EUErCuSs | Ferrimagnetic | 4.8 |[2][4] |

Thermal and Mechanical Properties

The thermal stability of the EuLnCuSes compounds generally increases with the decreasing
ionic radius of the lanthanide ion.[2] Compounds with lighter lanthanides (La, Ce, Nd) tend to
decompose via solid-phase reactions at temperatures around 1175-1296 K.[2][10][13] In
contrast, those with heavier lanthanides melt incongruently at significantly higher temperatures
(1449 K for EuSmCuSes up to 1664 K for EuUErCuSes).[2][13] A similar trend of increasing
thermal stability is observed in the sulfide series.[2]

The microhardness of the EuLnCuSes phases also shows a clear trend, increasing from 205
HV for EUNdCuSes to 235 HV for EUErCuSes.[2][3]

Table 4: Comparison of Thermal and Mechanical Properties
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Thermal

Temperatur

Enthalpy

Microhardn

Compound Ref
Event e (K) (kd/mol) ess (HV)
Decomposit

EuLaCuSes . 1175 2.66 - [10]
ion
Decompositio

EuNdCuSes 1296 8.2 205 [2]
n
Incongruent

EuSmCuSes _ 1449 18.8 210 [2]
Melting
Polymorphic

EuGdCuSes N 1494 14.8 225 [2]
Transition
Incongruent

EuTbCuSes . 1576 2.69 [10]
Melting
Incongruent

EuErCuSes _ 1664 25.6 235 [2][13]
Melting
Incongruent

EuNdCuSs _ 1470 [2]
Melting

| EUErCuSs | Incongruent Melting | 1735 | -3.5 | 2850 MPa |[2][4] |

Experimental Protocols
Synthesis

o Solid-State Reaction: Stoichiometric amounts of high-purity (>99.9%) Eu, Ln, Cu, and Se/S

powders were thoroughly mixed in an agate mortar inside an argon-filled glovebox. The

mixture was pressed into a pellet and sealed in an evacuated quartz ampoule. The ampoule

was heated in a muffle furnace to a target temperature (e.g., 1073 K or 1273 K) over several

hours, held for an extended period (e.g., 24-400 hours), and then cooled to room

temperature.[1][4]

Crystal Structure Determination
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X-Ray Diffraction (XRD): Phase purity and crystal structure were analyzed using powder X-
ray diffraction. Data was collected on a diffractometer (e.g., Bruker D8 Advance) with Cu Ka
radiation. The crystal structures were refined using methods like the derivative difference
minimization (DDM) or Rietveld refinement.[1][4][8] For single crystals, data was collected on
a diffractometer equipped with a CCD detector.[2][4]

Optical Properties

Diffuse Reflectance Spectroscopy: Optical band gaps were determined from diffuse
reflectance spectra recorded on a UV-Vis-NIR spectrophotometer (e.g., Shimadzu UV-3600)
equipped with an integrating sphere. BaSOa4 was used as a reference standard. The
Kubelka-Munk function was applied to the reflectance data, and the band gap was
extrapolated from a Tauc plot of (ahv)? versus photon energy (hv).[1][2]

Magnetic Measurements

SQUID Magnetometry: Temperature- and field-dependent magnetization measurements
were performed using a Superconducting Quantum Interference Device (SQUID)
magnetometer (e.g., Quantum Design MPMS-XL). Zero-field-cooled (ZFC) and field-cooled
(FC) measurements were conducted in a small applied magnetic field (e.g., 100 Oe) over a
temperature range of approximately 2 K to 300 K.[1][12]

Thermal Analysis

Differential Scanning Calorimetry (DSC): Thermal stability, melting points, and phase
transitions were investigated using DSC. Samples were sealed in molybdenum crucibles
under an argon atmosphere and heated at a constant rate (e.g., 25 K/min) to high
temperatures (up to 1800 K).[2]

Thermoelectric Properties

Seebeck Coefficient and Electrical Resistivity: The Seebeck coefficient and electrical
resistivity were measured simultaneously on pressed pellets as a function of temperature
(e.g., 300-600 K) under a helium atmosphere using specialized equipment.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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